1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine 1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine
Brand Name: Vulcanchem
CAS No.: 825611-16-3
VCID: VC0492068
InChI: InChI=1S/C18H21FN2O3S/c1-14-13-15(19)7-8-18(14)25(22,23)21-11-9-20(10-12-21)16-5-3-4-6-17(16)24-2/h3-8,13H,9-12H2,1-2H3
SMILES: CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC
Molecular Formula: C18H21FN2O3S
Molecular Weight: 364.4g/mol

1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine

CAS No.: 825611-16-3

Main Products

VCID: VC0492068

Molecular Formula: C18H21FN2O3S

Molecular Weight: 364.4g/mol

1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine - 825611-16-3

CAS No. 825611-16-3
Product Name 1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine
Molecular Formula C18H21FN2O3S
Molecular Weight 364.4g/mol
IUPAC Name 1-(4-fluoro-2-methylphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine
Standard InChI InChI=1S/C18H21FN2O3S/c1-14-13-15(19)7-8-18(14)25(22,23)21-11-9-20(10-12-21)16-5-3-4-6-17(16)24-2/h3-8,13H,9-12H2,1-2H3
Standard InChIKey YZZQLAJPQQJZGJ-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC
Canonical SMILES CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC
PubChem Compound 2133628
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator